1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one
Description
Properties
IUPAC Name |
1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-8-15(21-10-12(2)20)19-16(18-11)14(9-17-19)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGQZUQKTUJMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one typically involves the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with a suitable sulfanylating agent. One common method is the reaction of 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine with 2-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, bases like sodium hydride, and solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential antitumor and antimicrobial properties. Its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of several pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that compounds with sulfanyl groups exhibited enhanced cytotoxicity against cancer cell lines compared to their non-sulfanyl counterparts. Specifically, 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one demonstrated significant inhibition of tumor growth in xenograft models .
Biological Research
In biological research, this compound has been utilized as a tool for studying enzyme inhibition and signaling pathways. Its ability to inhibit specific kinases makes it valuable in understanding cancer cell proliferation mechanisms.
Enzyme Inhibition Studies
Research has shown that this compound can inhibit protein kinases involved in cell cycle regulation. For instance, a study highlighted its effectiveness against the Aurora kinase family, which is crucial for mitosis. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell types .
Material Science
The compound's unique structure also lends itself to applications in material science , particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Photophysical Properties
The photophysical properties of this compound have been characterized using various spectroscopic techniques. The compound exhibits strong fluorescence under UV light, making it suitable for use in biosensors and imaging applications .
Mechanism of Action
The mechanism of action of 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Substituent Effects :
- Methyl/Phenyl Groups : The 5-methyl and 3-phenyl groups in the target compound contribute to moderate lipophilicity, balancing solubility and membrane permeability . In contrast, the tert-butyl analog (C₁₈H₂₂N₄OS) shows improved metabolic stability but reduced solubility due to steric hindrance .
- Sulfanyl vs. Thiol : The sulfanyl group (-S-) in the target compound offers lower reactivity compared to the thiol (-SH) in 2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol , which may reduce off-target interactions but limit covalent binding to biological targets .
Biological Activity: Anticancer Potential: The trifluoromethyl-containing derivative (C₁₉H₂₁F₃N₆) exhibits potent enzyme inhibition (nanomolar IC₅₀ values) due to enhanced hydrophobic interactions . The target compound’s propan-2-one moiety may confer unique binding modes, though specific data are pending . Antimicrobial Activity: The tert-butyl analog demonstrates broad-spectrum antimicrobial activity (MIC: 4–16 μg/mL against S. aureus and E. coli), attributed to its bulky substituent disrupting bacterial membranes .
Synthetic Accessibility :
- Ultrasound-assisted synthesis (e.g., ) optimizes yields for pyrazolo[1,5-a]pyrimidines, but the target compound’s sulfanyl linkage requires precise reaction conditions (e.g., KHSO₄ catalysis) to avoid side reactions .
Biological Activity
1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one, a compound with significant interest in medicinal chemistry, belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds have been associated with various biological activities, including antimicrobial, anticancer, and enzymatic inhibitory properties. This article reviews the biological activity of this specific compound based on recent research findings.
The compound's molecular formula is , with a molecular weight of approximately 225.25 g/mol. It is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising antibacterial properties. For instance, related compounds such as 3-methyl-1-phenylpyrazole-5-thiol have shown significant antibacterial activity against strains like MRSA and S. aureus, suggesting potential for this compound in treating resistant infections .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been linked to anticancer activities. Studies have demonstrated that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under review may share these properties due to its structural similarities with known anticancer agents.
Enzymatic Inhibition
The enzymatic inhibition potential of pyrazolo[1,5-a]pyrimidines has been explored extensively. These compounds often act as selective inhibitors for various enzymes involved in cancer and inflammatory pathways. The specific compound's sulfanyl group may enhance its binding affinity to target enzymes, potentially increasing its efficacy as a therapeutic agent .
Study on Antimicrobial Efficacy
A study highlighted the synthesis of several pyrazolo derivatives and their evaluation against bacterial strains. The results indicated that certain derivatives exhibited synergistic effects when combined with aminoglycosides, enhancing their antimicrobial efficacy .
Anticancer Mechanisms
In another investigation focusing on the anticancer properties of pyrazolo[1,5-a]pyrimidines, it was found that these compounds could induce apoptosis in cancer cells via the mitochondrial pathway. The study emphasized the role of structural modifications in enhancing the activity of these compounds against specific cancer types .
Data Tables
| Activity Type | Compound | Target | Activity |
|---|---|---|---|
| Antimicrobial | 3-Methyl-1-phenylpyrazole-5-thiol | MRSA | Significant |
| Anticancer | Pyrazolo[1,5-a]pyrimidine derivatives | Various cancer cell lines | Induces apoptosis |
| Enzymatic Inhibition | Pyrazolo derivatives | Specific kinases | Selective inhibition |
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for preparing 1-({5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one? A: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core via condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-ketoesters or malononitrile derivatives) under reflux conditions in polar solvents like ethanol or DMF .
- Step 2: Introduction of the sulfanyl group at the 7-position using nucleophilic substitution with thiourea or thiols in the presence of a base (e.g., K₂CO₃) .
- Step 3: Functionalization of the propan-2-one moiety through alkylation or ketone protection/deprotection strategies .
Key reagents include oxidizing agents (H₂O₂) and nucleophiles (amines, thiols) .
Advanced Synthesis
Q: How can reaction conditions be optimized to improve regioselectivity in sulfanyl group introduction? A: Regioselectivity challenges arise due to competing substitution sites on the heterocyclic core. Methodological strategies include:
- Solvent Control: Using aprotic solvents (e.g., acetonitrile) to favor nucleophilic attack at the 7-position .
- Microwave-Assisted Synthesis: Reducing reaction time (10–30 minutes) and enhancing yield (up to 20% improvement) via controlled dielectric heating .
- Catalysis: Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate ion formation .
Basic Structural Characterization
Q: Which analytical techniques are critical for confirming the structure of this compound? A: Essential techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C5, phenyl at C3) .
- X-ray Crystallography: Single-crystal analysis to resolve bond lengths/angles (e.g., S–C7 bond ~1.78 Å) and confirm the fused pyrazolo-pyrimidine system .
- High-Resolution Mass Spectrometry (HRMS): To validate molecular weight (e.g., [M+H]⁺ expected within 0.001 Da accuracy) .
Advanced Crystallography
Q: How can SHELXL be employed to refine structures with twinned or high-resolution data? A: For challenging datasets:
- Twinning: Use the
TWINandBASFcommands in SHELXL to model twin domains, refining scale factors and Hooft parameters . - High-Resolution Data: Apply anisotropic displacement parameters (ADPs) for non-H atoms and incorporate hydrogen bonding networks via
AFIXconstraints . - Validation: Cross-check with PLATON to detect missed symmetry or disorder .
Basic Biological Activity
Q: What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives? A: These compounds exhibit:
- Anticancer Activity: Inhibition of kinases (e.g., KDR) and apoptosis induction via caspase-3 activation .
- Antiviral Properties: Blocking viral replication enzymes (e.g., HIV-1 reverse transcriptase) .
- Central Nervous System (CNS) Modulation: GABAB receptor allosteric modulation (e.g., ADX7 analog) .
Advanced Mechanistic Studies
Q: How can target interactions be elucidated for this compound? A: Methodologies include:
- Molecular Docking: Using AutoDock Vina to predict binding poses in kinase active sites (e.g., ATP-binding pockets) .
- Surface Plasmon Resonance (SPR): Quantifying binding affinity (KD) to purified targets (e.g., KDR kinase) .
- Cellular Assays: siRNA knockdown to confirm target dependency in apoptosis pathways .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported biological activities across studies? A: Critical factors to assess:
- Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations may alter IC50 values .
- Compound Purity: HPLC analysis (>95% purity) to exclude confounding by impurities .
- Pharmacokinetics: Differences in metabolic stability (e.g., CYP450-mediated degradation) between in vitro and in vivo models .
Solubility Challenges
Q: How can solubility issues in aqueous buffers be addressed for in vitro assays? A: Strategies include:
- Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Salt Formation: Synthesize hydrochloride salts via acid-base reactions .
- Pro-drug Design: Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .
Stability Assessment
Q: What methods are used to evaluate compound stability under storage? A: Key approaches:
- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
- Photostability: Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products .
- pH Stability: Assess hydrolysis rates in buffers (pH 1–10) to identify labile bonds (e.g., sulfanyl group oxidation) .
Regioselectivity in Substitution
Q: What are the challenges in achieving regioselective substitution on the pyrazolo-pyrimidine core? A: Key challenges and solutions:
- Electronic Effects: Electron-withdrawing groups (e.g., –CF3) at C5 direct electrophiles to C7 .
- Steric Hindrance: Bulky substituents at C3 (e.g., phenyl) limit access to adjacent positions, favoring C7 functionalization .
- Directing Groups: Use of –NH2 or –OCH3 at C2 to guide metal-catalyzed cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
